molecular formula C7H2BrFIN B2854424 4-Bromo-5-fluoro-2-iodobenzonitrile CAS No. 2149601-45-4

4-Bromo-5-fluoro-2-iodobenzonitrile

Cat. No. B2854424
CAS RN: 2149601-45-4
M. Wt: 325.907
InChI Key: CVSBHCCHEVBALZ-UHFFFAOYSA-N
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Description

4-Bromo-5-fluoro-2-iodobenzonitrile is a chemical compound with the CAS Number: 2149601-45-4 . It has a molecular weight of 325.91 and is typically in solid form . The IUPAC name for this compound is 4-bromo-5-fluoro-2-iodobenzonitrile .


Molecular Structure Analysis

The InChI code for 4-Bromo-5-fluoro-2-iodobenzonitrile is 1S/C7H2BrFIN/c8-5-2-7(10)4(3-11)1-6(5)9/h1-2H . This code provides a specific description of the compound’s molecular structure.


Physical And Chemical Properties Analysis

4-Bromo-5-fluoro-2-iodobenzonitrile is a solid at room temperature . The compound is typically stored at ambient temperature .

Safety and Hazards

The compound is labeled with the signal word “Warning” and has hazard statements H302+H312+H332, indicating that it is harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

Mechanism of Action

Target of Action

It is known that halogenated benzonitriles are often used as intermediates in organic synthesis, suggesting that their targets could be a wide range of organic compounds .

Mode of Action

The mode of action of 4-Bromo-5-fluoro-2-iodobenzonitrile is likely related to its role as a reagent in organic synthesis. For instance, it may participate in Suzuki–Miyaura coupling, a type of cross-coupling reaction used to form carbon-carbon bonds . In this process, the compound could interact with a palladium catalyst and an organoboron compound to form a new carbon-carbon bond .

Biochemical Pathways

Given its potential use in suzuki–miyaura coupling, it could be involved in the synthesis of various organic compounds, thereby influencing multiple biochemical pathways .

Result of Action

The molecular and cellular effects of 4-Bromo-5-fluoro-2-iodobenzonitrile’s action would largely depend on the specific compounds it helps synthesize. As a reagent in Suzuki–Miyaura coupling, it could contribute to the formation of a wide range of organic compounds .

Action Environment

The action, efficacy, and stability of 4-Bromo-5-fluoro-2-iodobenzonitrile can be influenced by various environmental factors. For instance, the efficiency of Suzuki–Miyaura coupling reactions can be affected by the choice of catalyst, the temperature, and the solvent used . Additionally, the compound should be stored in a dark place, sealed in dry conditions, and at room temperature to maintain its stability .

properties

IUPAC Name

4-bromo-5-fluoro-2-iodobenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2BrFIN/c8-5-2-7(10)4(3-11)1-6(5)9/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVSBHCCHEVBALZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1F)Br)I)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2BrFIN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.90 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-5-fluoro-2-iodobenzonitrile

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